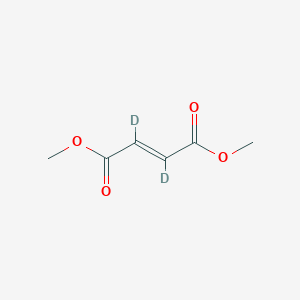

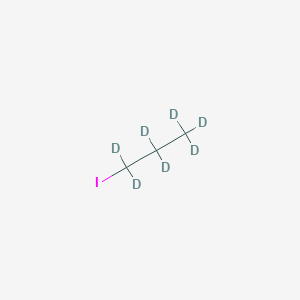

Dimethyl fumarate-2,3-d2

Overview

Description

Labelled Dimethyl Fumarate. Dimethyl Fumarate is the methyl ester form of Fumaric Acid, and is a compound used as a treatment for the relapsing forms of multiple sclerosis and psoriasis. Dimethyl Fumarate is effective in treating multiple sclerosis by mediating the activation of the nuclear 1 factor (Nrf2) antioxidant response pathway, resulting in neuroprotective effects. Dimethyl Fumarate is also used in cycloaddition reactions involving ylides, benzenes and amino acids.

Scientific Research Applications

1. Mechanisms of Action in Multiple Sclerosis

- DMF is recognized for its anti-inflammatory properties and is proposed to have neuroprotective and myelin-protective actions, making it a candidate for MS treatment (Dubey et al., 2015).

- It modulates the immune system and activates nuclear (erythroid-derived 2) related factor mediated antioxidative response pathways for cytoprotection (Linker & Gold, 2013).

- Evidence from clinical studies suggests that DMF activates the Nrf2 pathway, which is known for its role in protecting cells against oxidative stress (Gopal et al., 2017).

2. Impact on Immune Cells and Pathways

- DMF's therapeutic efficacy in relapsing-remitting MS is associated with its impact on monocytes and T cells, suggesting its role in modulating autoimmune diseases (Carlström et al., 2019).

- It also inhibits integrin α4 expression on circulating lymphocytes, offering an alternative mechanism for its efficacy in MS (Kihara et al., 2015).

3. Potential Applications Beyond MS

- DMF has been investigated for its effects on colon cancer cells, indicating its broader potential in medical research beyond MS (Xie et al., 2015).

- There's ongoing research into its applications in various diseases, especially those involving inflammatory and oxidative stress pathways (Saidu et al., 2019).

Mechanism of Action

Target of Action

Dimethyl fumarate-2,3-d2 primarily targets endothelial cells and immune cells . It has been shown to have an effect on the energetic metabolism of endothelial cells . In immune cells, it alters lymphocyte subsets, particularly within the pro-inflammatory T-helper Th1 and Th17 subsets, creating a bias toward more anti-inflammatory Th2 and regulatory subsets .

Mode of Action

This compound interacts with its targets by promoting glycolysis and diminishing cell respiration in endothelial cells . This could be a consequence of a down-regulation of serine and glycine synthesis through inhibition of PHGDH activity in these cells . In immune cells, it decreases absolute lymphocyte counts , and it has been suggested that it works via both nuclear factor erythroid-derived 2-related factor (Nrf2)–dependent and independent pathways .

Biochemical Pathways

The compound affects several biochemical pathways. It promotes glycolysis and diminishes cell respiration in endothelial cells . It also disrupts the TLR signaling pathways . Furthermore, it has been suggested that it works via both Nrf2-dependent and independent pathways , leading to an anti-inflammatory immune response .

Pharmacokinetics

After oral ingestion, a great part of this compound is rapidly metabolized by esterase in the gastrointestinal tract into its primary, active metabolite monomethyl fumarate (MMF) . This compound is hardly detectable in systemic circulation and less than 0.1% of the dosage taken orally may be detected in urine .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in absolute lymphocyte counts , promotion of glycolysis, and a decrease in cell respiration in endothelial cells . It also reduces dysfunctional neutrophil activation , and exhibits a neuroprotective effect against iron-induced toxicity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, in ischemic stroke, neuronal destruction is caused both by oxygen deprivation and by persistent activation of the host immune system . This compound acts as a potent antioxidant and immunomodulator in this context .

Safety and Hazards

Future Directions

Dimethyl fumarate has multiple biological effects and has been shown to also inhibit the transcription factor nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), thus blocking downstream targets that may be involved in the development and progression of inflammatory cascades leading to various disease processes, including tumors, lymphomas, diabetic retinopathy, arthritis, and psoriasis . Future research will focus on its targeting of specific intracellular signal transduction cascades in cancer .

Biochemical Analysis

Biochemical Properties

Dimethyl fumarate-2,3-d2 interacts with various enzymes, proteins, and other biomolecules. It is known to be an orally active and brain-penetrant Nrf2 activator, inducing upregulation of antioxidant gene expression . It also induces necroptosis in colon cancer cells through glutathione (GSH) depletion, reactive oxygen species (ROS) increase, and MAPKs activation pathway .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It promotes glycolysis and diminishes cell respiration in endothelial cells . This could be a consequence of a down-regulation of serine and glycine synthesis through inhibition of PHGDH activity in these cells . It also induces cell autophagy .

Molecular Mechanism

The mechanism of action of this compound involves both nuclear factor erythroid-derived 2-related factor (Nrf2)–dependent and independent pathways . These pathways lead to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to have certain effects on cellular function in laboratory settings. For instance, it has been found to significantly diminish the cuprizone-induced apoptosis of oligodendrocytes and increase the number of oligodendrocytes over time during cuprizone intoxication .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Preventive as well as therapeutic this compound treatment was effective in a B cell-mediated EAE model

Properties

IUPAC Name |

dimethyl (E)-2,3-dideuteriobut-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-9-5(7)3-4-6(8)10-2/h3-4H,1-2H3/b4-3+/i3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCRTTXIJACKKU-SWIHUIHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(/[2H])\C(=O)OC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23057-98-9 | |

| Record name | DIMETHYL FUMARATE-2,3-D2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

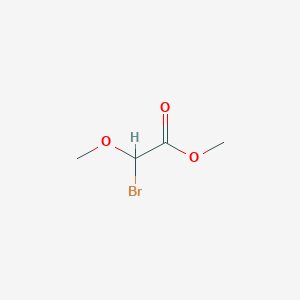

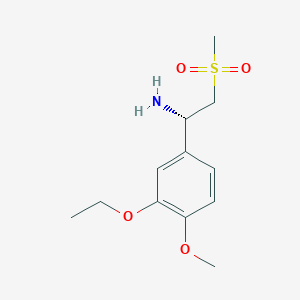

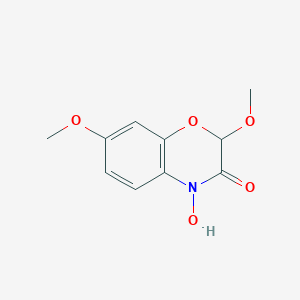

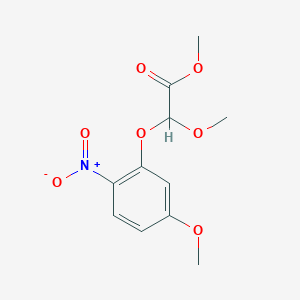

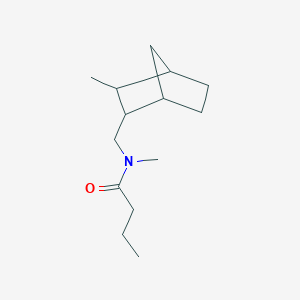

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid, N-[(1S,2S)-2-methyl-1-[[(1-methylethyl)amino]carbonyl]butyl]-, phenylmethyl ester](/img/structure/B108281.png)